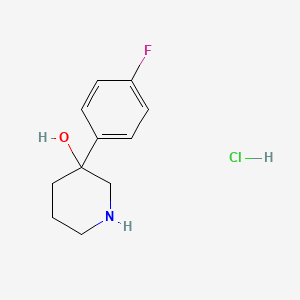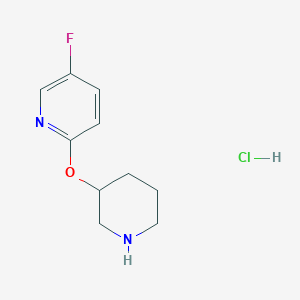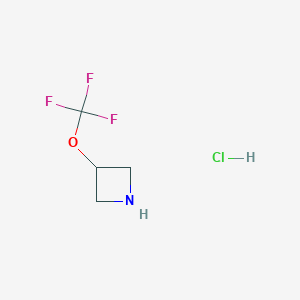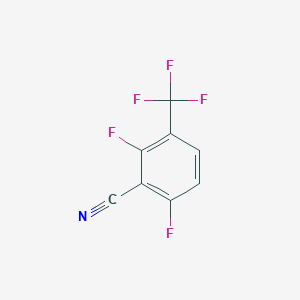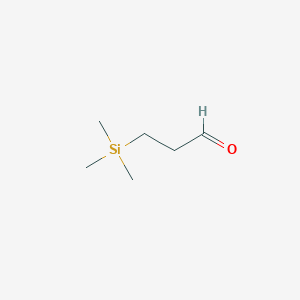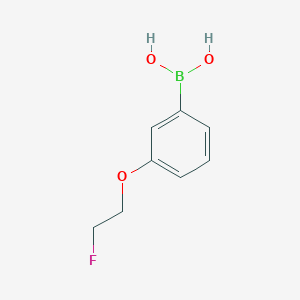
3-(2-Fluoroethoxy)phenylboronic acid
概要
説明
3-(2-Fluoroethoxy)phenylboronic acid, also known as 3-FEPBA, is a type of boronic acid that has been recently identified for its potential in a variety of scientific research applications. This compound is a derivative of phenylboronic acid, and its chemical structure consists of two phenyl rings connected by a boron atom and an oxygen atom. The addition of a fluoroethoxy group to the phenylboronate moiety makes 3-FEPBA a valuable compound for a number of applications.
科学的研究の応用
Antiproliferative Potential in Cancer Treatment
3-(2-Fluoroethoxy)phenylboronic acid and its derivatives have been studied for their potential in treating cancer. For example, a study evaluated the antiproliferative activities of phenylboronic acid derivatives, including their influence on cell cycle progression and apoptosis induction in cancer cells. These compounds demonstrated significant antiproliferative properties, indicating their potential as anticancer agents (Psurski et al., 2018).
Optical Modulation and Sensing
Phenylboronic acids, including this compound, are used in optical modulation and sensing technologies. A study highlighted the use of phenyl boronic acid derivatives for aqueous dispersion of single-walled carbon nanotubes and their response to saccharide binding. This demonstrates their potential in developing advanced sensors and optical devices (Mu et al., 2012).
Antifungal Activity
Research has also been conducted on the antifungal properties of phenylboronic acid derivatives. A study investigating 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue found significant inhibitory activity against various fungal strains, suggesting potential applications in antifungal treatments (Wieczorek et al., 2014).
Spectroscopic and Adsorption Studies
The adsorption mechanisms and spectral properties of phenylboronic acids have been explored, including studies on different analogues of phenylboronic acids. These studies provide insights into the interactions of these compounds with surfaces, which is critical for developing various chemical sensors and surface treatments (Piergies et al., 2013).
Safety and Hazards
将来の方向性
Boronic acids, including 3-(2-Fluoroethoxy)phenylboronic acid, are increasingly being used in diverse areas of research . They are particularly useful in the field of sensing due to their interactions with diols and strong Lewis bases . Future research may focus on expanding the applications of boronic acids in areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .
作用機序
Target of Action
3-(2-Fluoroethoxy)phenylboronic acid, hereafter referred to as the compound, is a type of organoboron compound It’s known that phenylboronic acids, a class of compounds to which our compound belongs, participate in numerous cross-coupling reactions, serving as a source of a phenyl group .
Mode of Action
The compound’s mode of action is likely related to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction . In these reactions, the compound can interact with its targets (other reactants) to form new bonds, resulting in the formation of new compounds. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Given its potential role in cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific reactants and conditions. The downstream effects would also depend on these factors and the specific biochemical context.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in cross-coupling reactions , the compound could contribute to the formation of new compounds at the molecular level, which could have various effects at the cellular level.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound is known to be stable under inert atmosphere and at temperatures between 2-8°C . Furthermore, the compound’s action and efficacy in cross-coupling reactions could be influenced by factors such as the presence of a catalyst and the pH of the environment .
特性
IUPAC Name |
[3-(2-fluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,11-12H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCBJBQVSLCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCF)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262148 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-11-3 | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(2-fluoroethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


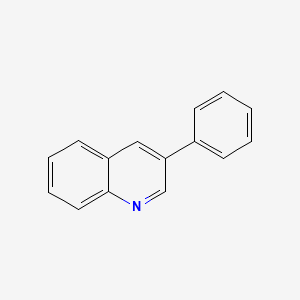
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

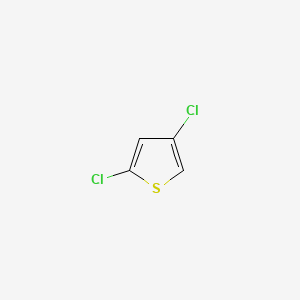
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)

